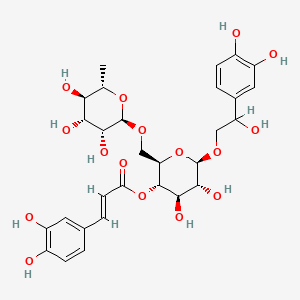
5-Hete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyeicosatetraenoic acid, commonly known as 5-Hete, is a metabolite of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids. 5-Hydroxyeicosatetraenoic acid is produced by various cell types in humans and other animals and plays a significant role in inflammatory and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Hydroxyeicosatetraenoic acid is synthesized from arachidonic acid through the action of the enzyme 5-lipoxygenase. The enzyme catalyzes the oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid, which is subsequently reduced to 5-Hydroxyeicosatetraenoic acid .
Industrial Production Methods
Industrial production of 5-Hydroxyeicosatetraenoic acid typically involves the extraction of arachidonic acid from biological sources, followed by enzymatic conversion using 5-lipoxygenase. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-oxo-eicosatetraenoic acid.
Reduction: It can be reduced to form other hydroxylated derivatives.
Substitution: It can participate in substitution reactions to form different eicosanoid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Hydroxyeicosatetraenoic acid include oxidizing agents like NADP+ and reducing agents like glutathione. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes .
Major Products
The major products formed from the reactions of 5-Hydroxyeicosatetraenoic acid include 5-oxo-eicosatetraenoic acid, 5,15-dihydroxyeicosatetraenoic acid, and other hydroxylated eicosanoids .
Aplicaciones Científicas De Investigación
5-Hydroxyeicosatetraenoic acid has numerous scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and enzymatic reactions.
Biology: It plays a role in cell signaling and regulation of inflammatory responses.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases, asthma, and certain types of cancer.
Industry: It is used in the development of anti-inflammatory drugs and as a biomarker for various diseases .
Mecanismo De Acción
5-Hydroxyeicosatetraenoic acid exerts its effects through binding to specific receptors on cell surfaces, such as the OXE receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB). These pathways lead to various cellular responses, such as inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
12-Hydroxyeicosatetraenoic acid: Another hydroxylated eicosanoid with similar inflammatory properties.
15-Hydroxyeicosatetraenoic acid: Known for its role in regulating immune responses and inflammation.
5-Oxo-eicosatetraenoic acid: A more potent derivative of 5-Hydroxyeicosatetraenoic acid with stronger pro-inflammatory effects .
Uniqueness
5-Hydroxyeicosatetraenoic acid is unique due to its specific role in the 5-lipoxygenase pathway and its ability to be further metabolized into various bioactive derivatives. Its involvement in both promoting and resolving inflammation makes it a critical molecule in the study of inflammatory diseases .
Propiedades
Número CAS |
72255-35-7 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
5-hydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23) |
Clave InChI |
KGIJOOYOSFUGPC-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O |
SMILES canónico |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Sinónimos |
5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,4-Methano-s-indacene-4(1H)-carboxaldehyde, 3a-(dihydroxymethyl)-8a-[[[(2R,6S,7R)-hexahydro-6-hydroxy-7-methyl-4-(2-methyl-2-propenyl)-1,4-oxazepin-2-yl]oxy]methyl]-3a,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (3aR,4aR,7R,7aR)-](/img/structure/B1233518.png)




![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1233526.png)


